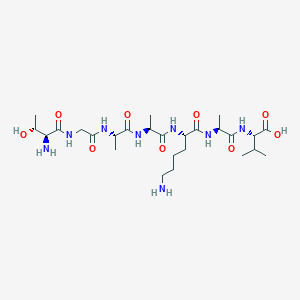![molecular formula C13H16N4 B14207272 1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- CAS No. 918313-55-0](/img/structure/B14207272.png)
1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- is a compound belonging to the class of 1,2,3-triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is notable for its unique structure, which includes a phenyl group and a pyrrolidinylmethyl substituent. 1,2,3-Triazoles are known for their stability and versatility in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This reaction is highly regioselective and efficient, producing the desired triazole in high yields . The reaction conditions generally include the use of copper(I) iodide as a catalyst, with solvents such as dimethyl sulfoxide (DMSO) or water, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of 1,2,3-triazoles often employs continuous flow conditions to enhance efficiency and scalability. Copper-on-charcoal is used as a heterogeneous catalyst, allowing for the synthesis of a diverse set of substituted triazoles with good functional group tolerance . This method is advantageous for large-scale production due to its robustness and high yield.
Análisis De Reacciones Químicas
Types of Reactions: 1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction of the triazole ring can be achieved using hydride donors like sodium borohydride.
Substitution: The phenyl and pyrrolidinylmethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acids in the active sites of enzymes, thereby inhibiting their activity . This compound can also act as a ligand, binding to metal ions and modulating their biological activity .
Comparación Con Compuestos Similares
1H-1,2,3-Triazole: The parent compound, lacking the phenyl and pyrrolidinylmethyl substituents.
1H-1,2,4-Triazole: An isomer with different nitrogen atom arrangement.
5-Phenyl-1H-1,2,4-triazole-3-thiol: A similar compound with a thiol group instead of the pyrrolidinylmethyl group.
Uniqueness: 1H-1,2,3-Triazole, 5-phenyl-1-[(2S)-2-pyrrolidinylmethyl]- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the phenyl group enhances its aromaticity and stability, while the pyrrolidinylmethyl group increases its solubility and bioavailability .
Propiedades
Número CAS |
918313-55-0 |
|---|---|
Fórmula molecular |
C13H16N4 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
5-phenyl-1-[[(2S)-pyrrolidin-2-yl]methyl]triazole |
InChI |
InChI=1S/C13H16N4/c1-2-5-11(6-3-1)13-9-15-16-17(13)10-12-7-4-8-14-12/h1-3,5-6,9,12,14H,4,7-8,10H2/t12-/m0/s1 |
Clave InChI |
BIEQHSYKFXSLMH-LBPRGKRZSA-N |
SMILES isomérico |
C1C[C@H](NC1)CN2C(=CN=N2)C3=CC=CC=C3 |
SMILES canónico |
C1CC(NC1)CN2C(=CN=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


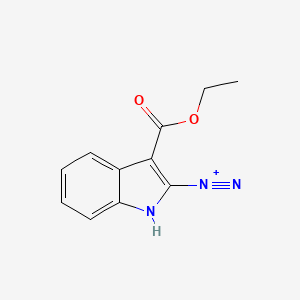
![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
![8-Chloropyrimido[4,5-B]quinoline-2,4,5-triamine](/img/structure/B14207218.png)
![3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid](/img/structure/B14207221.png)
![5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14207230.png)
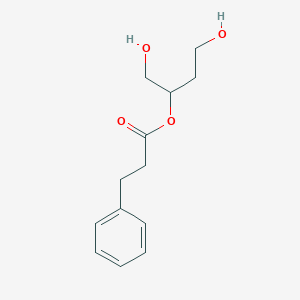
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
![3,4-Dibromo-1-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14207253.png)
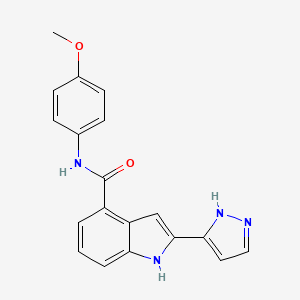
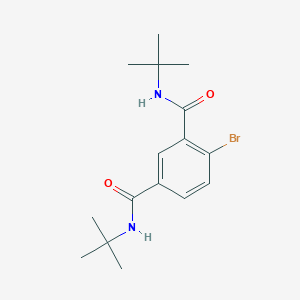
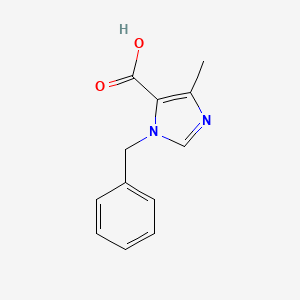
![2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14207262.png)
